4'-Methoxypropiophenone-d2
Overview
Description
4’-Methoxypropiophenone-d2 is a deuterated derivative of 4’-Methoxypropiophenone. It is a stable isotope-labeled compound, often used in various scientific research applications. The molecular formula of 4’-Methoxypropiophenone-d2 is C10H10D2O2, and it has a molecular weight of 166.21 . This compound is primarily used in research settings, particularly in studies involving metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxypropiophenone-d2 typically involves the deuteration of 4’-Methoxypropiophenone. One common method includes the reaction of 4’-Methoxypropiophenone with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of 4’-Methoxypropiophenone-d2 is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using deuterated reagents and solvents, followed by purification steps to ensure the desired isotopic purity. The production is carefully monitored to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4’-Methoxypropiophenone-d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the methoxy group to a carbonyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4’-Methoxybenzoic acid.
Reduction: Formation of 4’-Methoxypropanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4’-Methoxypropiophenone-d2 is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 4’-Methoxypropiophenone-d2 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4’-Methoxypropiophenone: The non-deuterated version of the compound.
4’-Methoxyacetophenone: Similar structure but with an acetyl group instead of a propionyl group.
4’-Methylpropiophenone: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4’-Methoxypropiophenone-d2 is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies. The presence of deuterium atoms allows for precise tracking and analysis in various research applications, providing insights that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
2,2-dideuterio-1-(4-methoxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3/i3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVAWPKTWVFKHG-SMZGMGDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492152 | |
Record name | 1-(4-Methoxyphenyl)(2,2-~2~H_2_)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91889-35-9 | |
Record name | 1-(4-Methoxyphenyl)(2,2-~2~H_2_)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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